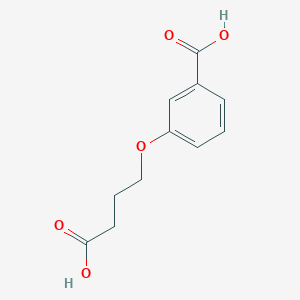

3-(3-羧基丙氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3-Carboxypropoxy)benzoic acid” is a chemical compound . It is an organic compound that contains carboxylic acid groups. The exact properties and uses of this specific compound are not widely documented in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Carboxypropoxy)benzoic acid” are not widely documented in the literature . As a carboxylic acid, it would be expected to display typical carboxylic acid properties, such as the ability to form hydrogen bonds and the tendency to exist as a dimer in the solid state.

科学研究应用

Luminescent Coordination Polymers

3-(3-Carboxypropoxy)benzoic acid: has been utilized in the synthesis of luminescent Zn(II) coordination polymers. These polymers exhibit unique luminescent properties and have been characterized for their potential in sensing applications. For instance, they can efficiently identify picric acid through fluorescence quenching .

Sensing Applications

The synthesized Zn(II) coordination polymers with 3-(3-Carboxypropoxy)benzoic acid as a ligand have shown promise in the detection of explosive substances. Their high sensitivity to picric acid makes them valuable for security and environmental monitoring .

Photocatalysis

Coordination polymers derived from 3-(3-Carboxypropoxy)benzoic acid have been explored for their photocatalytic properties. They have been used in the photodegradation of various antibiotics, showcasing their potential in addressing pollution from pharmaceutical compounds .

Antibiotic Photodegradation

The ability of these coordination polymers to degrade antibiotics like chloramphenicol and nitrofurazone under light exposure is particularly noteworthy. This application is crucial for the development of new methods to treat antibiotic-contaminated water sources .

Opto-Electronic Properties

The opto-electronic properties of coordination polymers involving 3-(3-Carboxypropoxy)benzoic acid are of significant interest. These properties can be harnessed for developing new materials with applications in electronics and photonics .

Nanotechnology

While not directly related to 3-(3-Carboxypropoxy)benzoic acid , carboxylic acids have been reported to assist in the surface modification of carbon nanotubes. This process is vital for the production of polymer nanomaterials, which could be an area where similar compounds like 3-(3-Carboxypropoxy)benzoic acid may find application .

作用机制

Target of Action

It has been used in the synthesis of luminescent zinc (ii) coordination polymers . These polymers have different N-heterocyclic ancillary ligands, indicating that 3-(3-Carboxypropoxy)benzoic acid may interact with these ligands in its mode of action .

Mode of Action

It’s known to participate in the formation of zinc (ii) coordination polymers . These polymers exhibit differences in coordination geometries and ligand binding modes, suggesting that 3-(3-Carboxypropoxy)benzoic acid may interact with its targets in a variety of ways .

Biochemical Pathways

It’s known that benzoic acid, a related compound, is involved in the β-oxidative pathway

Result of Action

It’s known that the zinc (ii) coordination polymers synthesized using 3-(3-carboxypropoxy)benzoic acid exhibit luminescent properties . This suggests that the compound may have potential applications in fluorescence-based detection systems .

Action Environment

It’s known that the compound has been used in hydrothermal synthesis processes , suggesting that it may be stable under high-temperature and high-pressure conditions.

安全和危害

未来方向

属性

IUPAC Name |

3-(3-carboxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVHGNYLEPVHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxypropoxy)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)

![8-(1H-pyrrole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2576231.png)